molecular formula C13H10N4O2S B3013401 (Z)-2-Cyano-N-(3-methoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide CAS No. 1147652-92-3

(Z)-2-Cyano-N-(3-methoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide

Cat. No. B3013401
CAS RN: 1147652-92-3
M. Wt: 286.31
InChI Key: YJPHQBAOQABWDZ-UHFFFAOYSA-N
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Description

The compound "(Z)-2-Cyano-N-(3-methoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide" is a chemical entity that appears to be related to a class of compounds with potential herbicidal and antibiotic properties. The presence of a thiadiazole ring, a cyano group, and an enamide moiety suggests that it may interact with biological systems in a manner similar to other compounds with these functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the thiadiazole ring and the introduction of various substituents to achieve the desired biological activity. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and exhibited good herbicidal activities, indicating the importance of the thiadiazole ring and the cyano group in conferring herbicidal properties . Similarly, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid involved the construction of a thiadiazole ring and was efficiently synthesized from a dinitrile precursor . These methods could potentially be adapted for the synthesis of "(Z)-2-Cyano-N-(3-methoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide."

Molecular Structure Analysis

The molecular structure of compounds containing thiadiazole rings has been determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a related compound was unambiguously determined by this method . The Z-configuration, which refers to the geometry around the carbon-carbon double bond, is a common feature in these molecules and is crucial for their biological activity. The molecular structure of the compound would likely exhibit similar characteristics, with the Z-configuration playing a key role in its biological interactions.

Chemical Reactions Analysis

Compounds with thiadiazole rings and cyano groups can undergo various chemical reactions. For example, the intramolecular cyclization of related compounds has been observed under certain conditions . The reactivity of the cyano group and the enamide moiety could also lead to further transformations, potentially yielding a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The cyano group contributes to the polarity and potential reactivity of the molecule, while the thiadiazole ring may impact the compound's stability and electronic properties. The presence of a methoxyphenyl group could affect the compound's solubility and its ability to interact with biological targets. Detailed analysis of these properties would require experimental data, which is not provided in the current dataset.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study highlighted the synthesis and biological evaluation of novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles, showcasing potent inhibitory activity against M. tuberculosis. This suggests a potential application in developing anti-tuberculosis agents targeting sterol 14α-demethylase (CYP51) (S. Anusha et al., 2015). Additionally, 1,3,4-thiadiazole derivatives have shown significant antimicrobial activities, indicating their potential as antimicrobial agents (M. Noolvi et al., 2016).

Herbicidal Activity

The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed good herbicidal activities, presenting a novel class of herbicides with efficacy comparable to existing analogues (Qingmin Wang et al., 2004).

Fluorescent Chemosensors

Research introduced a phenyl thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, demonstrating its utility in environmental monitoring and chemical analysis (A. K. Manna et al., 2020).

Anticancer Properties

A novel chalcone-1,3,4-thiadiazole hybrid was synthesized and investigated for its anticancer effects against lung cancer cells, showing promise as a c-Met inhibitor for lung cancer treatment (Wen Zhao et al., 2022).

properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-19-12-4-2-3-10(6-12)15-13(18)9(7-14)5-11-8-20-17-16-11/h2-6,8H,1H3,(H,15,18)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPHQBAOQABWDZ-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CSN=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CSN=N2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-N-(3-methoxyphenyl)-3-(thiadiazol-4-yl)prop-2-enamide

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